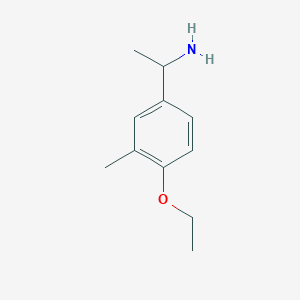

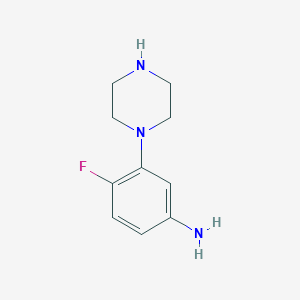

4-Fluoro-3-(piperazin-1-yl)aniline

Übersicht

Beschreibung

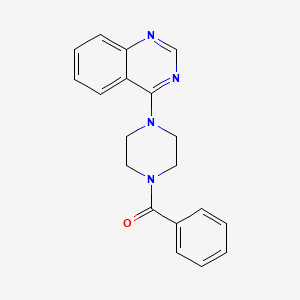

4-Fluoro-3-(piperazin-1-yl)aniline , also known as 4-(1-Piperazinyl)aniline , is a chemical compound with the molecular formula C10H15N3 . It belongs to the class of quinoline derivatives . Quinolines are nitrogen-containing bicyclic compounds found in various natural products and have diverse applications in medicine, food, catalysts, dyes, materials, and electronics .

Synthesis Analysis

The synthesis of this compound involves a multi-step procedure. While the exact synthetic route may vary, it typically includes the introduction of a fluorine atom at the 4-position of the quinoline ring and subsequent piperazine substitution. Characterization techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry confirm the structure of the synthesized compound .

Molecular Structure Analysis

The molecular structure of This compound consists of a quinoline ring with a fluorine substituent at the 4-position and a piperazine moiety attached to the nitrogen atom. The presence of these functional groups influences its biological activity and pharmacological properties .

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, quinoline derivatives are known for their diverse biological activities. The piperazine group contributes to its antimicrobial, antiviral, and anti-HIV-1 properties. Additionally, the fluorine substitution affects its overall reactivity and pharmacodynamic behavior .

Wissenschaftliche Forschungsanwendungen

Selective Human 5-HT1D Receptor Ligands

- Fluorinated Piperazine Derivatives : A study by van Niel et al. (1999) explored fluorinated derivatives of 3-(3-(piperazin-1-yl)propyl)indoles as ligands for the human 5-HT1D receptor, finding that fluorination influenced oral absorption and bioavailability (van Niel et al., 1999).

c-Met Kinase Inhibitors

- Docking and QSAR Studies : Caballero et al. (2011) conducted docking and quantitative structure-activity relationship (QSAR) studies on 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, a c-Met kinase inhibitor, to analyze its molecular features and inhibitory activity (Caballero et al., 2011).

Hypoxic-Cytotoxic Agents

- Quinoxalinecarbonitrile 1,4-Di-N-oxide Derivatives : Ortega et al. (2000) reported on the synthesis and in vitro activities of new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives with piperazine and aniline chains, identifying compounds with potent hypoxic-cytotoxic properties (Ortega et al., 2000).

Anti-Microbial Screening

- Fluorinated Benzothiazole Derivatives : Jagtap et al. (2010) synthesized novel compounds derived from 3-chloro-4fluoro aniline for antimicrobial activity evaluation, highlighting the therapeutic potential of fluorobenzenes and benzothiazoles (Jagtap et al., 2010).

HIV-1 Attachment Inhibitors

- Indole-Based Derivatives : Wang et al. (2009) characterized 4-fluoro-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione as a potent inhibitor of HIV-1 attachment, emphasizing the importance of the piperazine ring in the pharmacophore (Wang et al., 2009).

Cancer Research

- New Piperazine-Derived Compound (RX-5902) : Lee et al. (2013) studied a novel piperazine-derived compound, finding it induces apoptosis in cancer cells and interacts with p68 RNA helicase (Lee et al., 2013).

Photochemistry of Ciprofloxacin

- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic Acid : Mella et al. (2001) explored the photochemical properties of ciprofloxacin, a fluoroquinolone antibiotic, and its interaction with MnO2, revealing insights into its environmental fate (Mella et al., 2001).

Synthesis of Flunarizine

- Fe-Catalyzed Synthesis : Shakhmaev et al. (2016) discussed the Fe-catalyzed synthesis of Flunarizine, highlighting its therapeutic applications in treating migraines and other disorders (Shakhmaev et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

It is suggested that this compound may play a role in the synthesis of antidepressant molecules . Antidepressants often target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .

Mode of Action

It’s known that antidepressants like ssris (selective serotonin reuptake inhibitors) work by increasing the levels of serotonin in the brain by inhibiting its reuptake into the presynaptic cell .

Biochemical Pathways

It’s known that antidepressants often affect the monoaminergic system, which includes the noradrenergic, dopaminergic, and serotonergic systems .

Result of Action

It’s known that antidepressants can alleviate symptoms and enhance the quality of life for individuals with moderate to severe depression .

Eigenschaften

IUPAC Name |

4-fluoro-3-piperazin-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3/c11-9-2-1-8(12)7-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOSZJXLDVHCSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288589 | |

| Record name | 4-Fluoro-3-(1-piperazinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105377-03-5 | |

| Record name | 4-Fluoro-3-(1-piperazinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105377-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(1-piperazinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

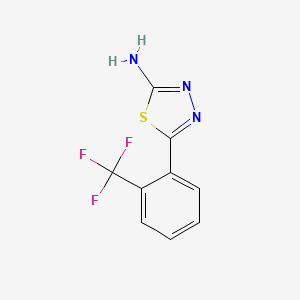

![5-{[4-(Trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3078688.png)

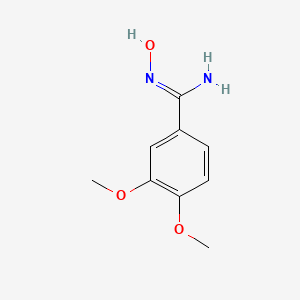

![3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3078707.png)

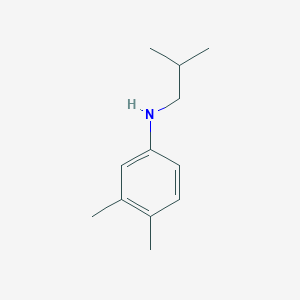

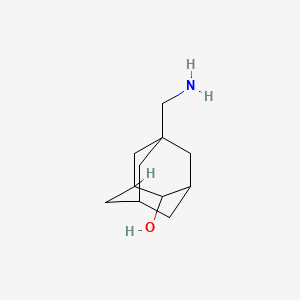

![1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B3078716.png)